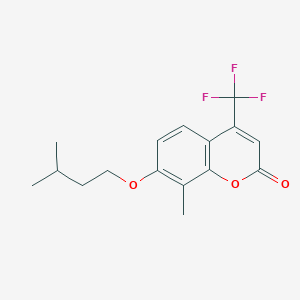

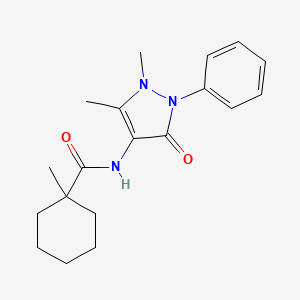

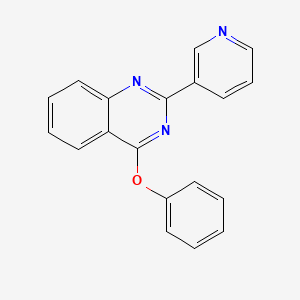

![molecular formula C16H16ClFN4O2 B5760474 2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)

2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis methods for related compounds typically involve multiple steps, starting from basic building blocks to achieve the desired complex structures. For instance, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride involved coupling of formamidine acetate with dimethylmethoxymalonate, followed by several reaction steps including phosphorous oxychloride treatment and catalytic reduction (Haynes & Swigor, 1994).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques, such as X-ray crystallography. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was elucidated, showing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring (Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution, coupling reactions, and cyclization. For example, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an intermediate in anticancer drug synthesis, involved nucleophilic substitution and coupling reactions (Kou & Yang, 2022).

Mécanisme D'action

Target of Action

A structurally similar compound, pyraflufen-ethyl, is known to inhibit the enzyme activity of protoporphyrinogen oxidase (protox) . Protox is a key enzyme in the heme and chlorophyll biosynthesis pathway in plants.

Mode of Action

Based on the action of pyraflufen-ethyl, it can be inferred that the compound might interact with its target enzyme, protox, and inhibit its activity . This inhibition could lead to changes in the biochemical pathways involving Protox.

Biochemical Pathways

If we consider the action of pyraflufen-ethyl, the inhibition of protox could disrupt the heme and chlorophyll biosynthesis pathways . This disruption could lead to downstream effects such as the prevention of chlorophyll production, leading to the death of plant cells.

Pharmacokinetics

The compound’s molecular weight (22462) and its solid physical form could suggest that its bioavailability might be influenced by these factors.

Result of Action

Based on the action of pyraflufen-ethyl, the inhibition of protox could lead to the prevention of chlorophyll production, leading to the death of plant cells .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN4O2/c17-13-10-12(18)2-3-14(13)24-11-15(23)21-6-8-22(9-7-21)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZSNLBYZGGDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

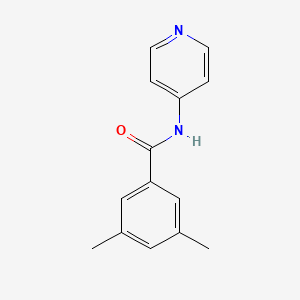

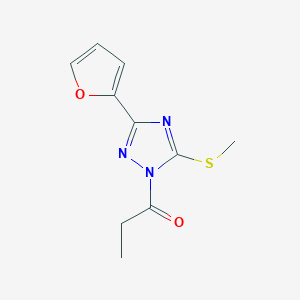

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)

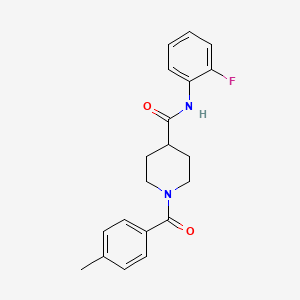

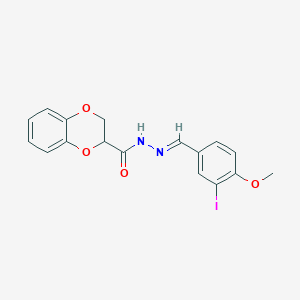

![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)

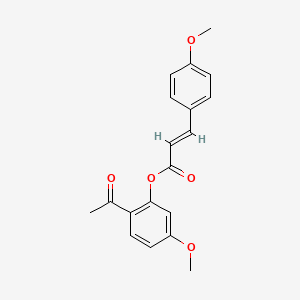

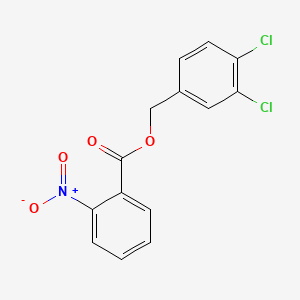

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)

![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)

![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)